molecular formula C9H5N3O B11916845 4-Hydroxy-1,6-naphthyridine-3-carbonitrile

4-Hydroxy-1,6-naphthyridine-3-carbonitrile

Cat. No.: B11916845
M. Wt: 171.16 g/mol
InChI Key: BKCKNHQTLNDGGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,6-naphthyridine-3-carbonitrile typically involves the reaction of ketones, malononitrile, and amines. One method involves grinding these reactants in a mortar at room temperature for 5-7 minutes, resulting in high yields of the desired product . This solvent-free and catalyst-free approach is considered environmentally friendly and efficient .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and efficient synthetic routes are likely applied. The use of eco-friendly solvents and catalyst-free reactions are emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted naphthyridine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1,6-naphthyridine-3-carbonitrile stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its hydroxyl and nitrile groups allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

4-oxo-1H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-3-6-4-12-8-1-2-11-5-7(8)9(6)13/h1-2,4-5H,(H,12,13)

InChI Key

BKCKNHQTLNDGGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC=C(C2=O)C#N

Origin of Product

United States

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